molecular formula C9H18N2O2S2 B6308391 methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate CAS No. 206353-02-8

methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate

Cat. No.: B6308391
CAS No.: 206353-02-8
M. Wt: 250.4 g/mol
InChI Key: XSJAUWZEJURQOJ-CSKARUKUSA-N
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Description

R5421 is a strain of yeast, specifically a brewing yeast strain, also known as K+/potassium ion-deficient strain . It’s often used in experiments to identify K+/potassium ion transport proteins . It’s also known as CY162, and is MATα type . The transformation marker for this strain is ura3, leu2 .


Synthesis Analysis

R5421 is a chemically competent cell, prepared using a special process . It can be stored at -80°C for up to three months . The transformation efficiency of the pGADT7 plasmid was found to be greater than 103 cfu/μg DNA .


Chemical Reactions Analysis

R5421 has been used in studies to understand the role of potassium transporters in plants . For instance, the function of the GmHAK5 gene from soybean was evaluated using R5421, and it was found that the transformation with GmHAK5 rescued the growth defect of the R5421 strain at low K+ concentrations .


Physical and Chemical Properties Analysis

The physical and chemical properties of R5421 are largely determined by its genetic makeup . It’s a strain of E.coli and is used for the expression of non-toxic proteins . It grows under aerobic conditions at 37°C .

Scientific Research Applications

1. Role in Platelet Function and Scramblase Inhibition

Ethaninidothioic acid (R5421) has been investigated for its effects on platelet function and its potential use as a scramblase inhibitor. Research by Millington-Burgess et al. (2020) characterizes the effects of R5421 on platelet function and evaluates its suitability as a scramblase inhibitor. Their findings suggest that the selectivity of R5421 for inhibiting scramblase activity, particularly in platelets, requires further scrutiny (Millington-Burgess et al., 2020).

2. Influence on p21 and Cell Cycle Regulation

Studies have explored the effect of R5421 on the p21 protein, a crucial regulator in cell cycle progression. For instance, research by Gizatullin et al. (2006) discusses the impact of Aurora kinase inhibition on cell cycle progression, highlighting the role of p21 and p53 in these processes. The study indicates that cells with intact p53-p21 checkpoint function are less likely to undergo endoreduplication and apoptosis following Aurora kinase inhibition, which might be relevant for R5421's mechanism of action (Gizatullin et al., 2006).

3. Potential Applications in Cancer Research

R5421's potential applications in cancer research are implied through studies on related compounds and cellular mechanisms. For example, Liu et al. (2013) investigated the role of the long noncoding RNA HOTAIR in cisplatin resistance, focusing on p21 expression in lung adenocarcinoma cells. This study contributes to a broader understanding of the molecular pathways that might be influenced by compounds like R5421 (Liu et al., 2013).

4. Insights into Cellular Processes and Disease Mechanisms

Research involving R5421 also offers insights into broader cellular processes and disease mechanisms. For example, the study of NONO (p54(nrb)) by Knott et al. (2016) addresses its role in nuclear gene regulation and pathologies. Although this study does not directly involve R5421, it highlights the complexity of cellular mechanisms that compounds like R5421 might interact with (Knott et al., 2016).

Future Directions

R5421 has been used in various studies to understand the role of potassium transporters in plants . It’s likely that it will continue to be used in similar research in the future. For example, it could be used to study other genes involved in potassium uptake and transport, which could help improve our understanding of how plants respond to low potassium conditions .

Properties

IUPAC Name

methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S2/c1-5-6-7-15-11(3)9(12)13-10-8(2)14-4/h5-7H2,1-4H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJAUWZEJURQOJ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSN(C)C(=O)ON=C(C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSN(C)C(=O)O/N=C(\C)/SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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